molecular formula C13H16BrNO B1285384 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone CAS No. 210832-84-1

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone

Cat. No. B1285384
M. Wt: 282.18 g/mol
InChI Key: NIGRTNRSRXPCQS-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is a chemical compound that is part of a broader class of organic compounds known for their potential pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with bromo, phenyl, and ethanone groups have been synthesized and evaluated for various biological activities, including antineoplastic and antipsychotic effects .

Synthesis Analysis

The synthesis of related bromo-phenyl-ethanone compounds typically involves halogen-exchange reactions, esterification, and refluxing with different reagents such as glacial acetic acid in the presence of fused ZnCl2 . For instance, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid . These methods provide a basis for the synthesis of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone, suggesting that similar procedures could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bromo-phenyl-ethanone derivatives has been investigated using various computational methods, including Gaussian09 software package, to optimize the molecular structure and vibrational frequencies . The geometrical parameters derived from these studies are consistent with X-ray diffraction (XRD) data, indicating the reliability of theoretical methods in predicting the molecular structure of such compounds .

Chemical Reactions Analysis

The chemical reactivity of bromo-phenyl-ethanone derivatives can be inferred from molecular docking studies and HOMO-LUMO analysis. These studies suggest that the compounds might exhibit inhibitory activity against target proteins and may act as anti-neoplastic agents due to the charge transfer within the molecule . The presence of a bromo substituent and the ketone group could also influence the reactivity, making these compounds suitable for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-phenyl-ethanone derivatives include their vibrational frequencies, which have been experimentally and theoretically analyzed . The molecular electrostatic potential (MEP) indicates that the negative charge is localized over the C=O group, while the positive region is over the aromatic rings . The first hyperpolarizability of these compounds has been calculated, suggesting their potential role in nonlinear optics . Additionally, the antileukemic activity of related compounds has been evaluated, with some showing good antiproliferative activity against human leukemic cell lines .

Scientific Research Applications

“2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone” is a chemical compound with the CAS Number: 210832-84-1 and a molecular weight of 282.18 . It’s often used in the field of organic chemistry .

One specific application of this compound is in the synthesis of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The methods of application or experimental procedures for this compound would likely involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

  • Pharmacological Applications

    • The piperidine derivatives, which can be synthesized using “2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone”, have significant pharmacological applications .
    • These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • The piperidine nucleus plays a significant role in the field of drug discovery .
    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of Piperidine Derivatives

    • “2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone” can be used in the synthesis of 2-amino-4-(1-piperidine) pyridine derivatives .
    • These derivatives can act as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
  • Pharmacological Applications

    • The piperidine derivatives, which can be synthesized using “2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone”, have significant pharmacological applications .
    • These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • The piperidine nucleus plays a significant role in the field of drug discovery .
    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of Piperidine Derivatives

    • “2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone” can be used in the synthesis of 2-amino-4-(1-piperidine) pyridine derivatives .
    • These derivatives can act as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Safety And Hazards

“2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-1-(4-piperidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-10-13(16)11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGRTNRSRXPCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578962
Record name 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone

CAS RN

210832-84-1
Record name 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dibromo-1-[4-(1-piperidinyl)phenyl]ethanone (3 g, 8.3 mmol) (from Step A above) was dissolved in tetrahydrofuran (15 mL), and cooled to 0° C. To the resulting solution were added dropwise diethylphosphite (1.13 mL, 8.7 mmol) and triethylamine (1.21 mL, 8.7 mmol) in tetrahydrofuran (7 mL) at 0° C. with stirring. The mixture was slowly warmed to room temperature and stirred for 6 h. The reaction mixture was concentrated in vacuo and poured into ice/water. The precipitate was collected by filtration, washed with water and dried in vacuo to provide 2-bromo-1-[4-(1-piperidinyl)phenyl]ethanone (2.3 g, 100% yield).
Name
2,2-Dibromo-1-[4-(1-piperidinyl)phenyl]ethanone
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4′-Piperidinoacetophenone (203 mg, 1.00 mmol) was dissolved in THF (5 mL) and treated with lithium bis(trimethylsilyl)amide (1.10 mL, 11.0M in THF, 1.10 mmol). The solution was stirred for 30 minutes prior to the addition of chlorotrimethylsilane (140 μL, 1.10 mmol). After stirring for an additional 30 minutes N-bromosuccinamide (300 mg, 1.73 mmol) was added and the mixture was refluxed from 4 hours. Standard aqueous/ethyl acetate workup provided a yellow solid which was further purified by silica gel chromatography, eluting with 3:1 hexane/ethyl acetate, to provide 2-bromo-4′-piperidinoacetophenone as an off white solid (209 mg, 74%). 1H NMR (200 MHz, CDCl3) δ 8.75 (d, 2H), 6.84 (d, 2H), 4.61 (s, 2H), 3.40 (m, 4H), 1.68 (m, 6H).
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
140 μL
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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